molecular formula C21H18BrN5O2 B2765952 N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852451-37-7

N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2765952
M. Wt: 452.312
InChI Key: JKYRHHFOCOPHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the IUPAC name, molecular formula, and structural formula of the compound. The compound’s class or family, and its role or use, would also be mentioned.



Synthesis Analysis

This would involve a detailed explanation of the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, the presence of any functional groups, and any interesting structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including any reactions that it is particularly prone to.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Radioligand Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as selective ligands for the translocator protein (18 kDa), significant for in vivo imaging using positron emission tomography (PET). For instance, [18F]DPA-714, a fluorine-18 labeled compound within this category, showcases the utility of such derivatives in neuroimaging and potentially diagnosing neuroinflammatory conditions, demonstrating their importance in developing diagnostic tools for neurological diseases (Dollé et al., 2008).

Antimicrobial Activity

Some pyrazolo[3,4-d]pyrimidine derivatives have shown promising antimicrobial properties. The synthesis of new heterocycles incorporating the antipyrine moiety, including pyrazolo[3,4-d]pyrimidine structures, revealed their potential as antimicrobial agents. This underscores their application in developing new therapeutic agents to combat microbial infections (Bondock et al., 2008).

Anticancer Potential

Derivatives of pyrazolo[3,4-d]pyrimidine have been explored for their anticancer activities, with certain compounds showing inhibitory effects on cancer cell lines, including human breast adenocarcinoma MCF7. This area of research highlights the potential of these compounds in oncology, offering a foundation for the development of new anticancer drugs (El-Morsy et al., 2017).

Anti-Inflammatory Properties

Research into novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has revealed significant anti-inflammatory activity. Such findings suggest the compound's utility in designing new anti-inflammatory treatments (Sunder & Maleraju, 2013).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, new reactions that it could be used in, or new applications for the compound.


I hope this helps, and I encourage you to consult with a chemistry professional for more detailed and specific information.


properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2/c1-13-3-8-17(9-14(13)2)27-20-18(10-24-27)21(29)26(12-23-20)11-19(28)25-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYRHHFOCOPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.